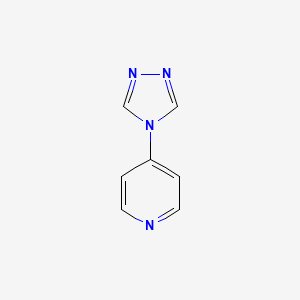

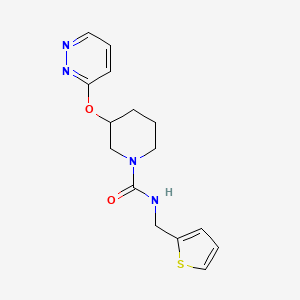

![molecular formula C12H10N2O2 B2479598 N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide CAS No. 1178263-00-7](/img/structure/B2479598.png)

N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” is a compound that has been studied for its potential therapeutic applications . It’s a derivative of oxazole, a heterocyclic compound that consists of a five-membered ring with two nitrogen atoms and three carbon atoms . Oxazole derivatives have been found to exhibit a wide range of biological activities, which has led to increased interest in their synthesis and study .

Chemical Reactions Analysis

The specific chemical reactions involving “N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” are not detailed in the available sources. Oxazole derivatives can participate in a variety of chemical reactions, depending on their specific structures and the conditions under which they are studied .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” are not provided in the available sources. Oxazoles in general are stable compounds that are often soluble in water and other polar solvents .科学的研究の応用

Synthesis Methods :

- A two-step synthesis of 2-phenyl-4,5-substituted oxazoles was reported, involving intramolecular copper-catalyzed cyclization of highly functionalized enamides. This method allows for the introduction of various functionalities at the 4-position of oxazoles, providing a versatile approach to the synthesis of these compounds, including derivatives of N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide (Kumar, Vijay et al., 2012).

- Another synthesis method involved the use of phenyliodine diacetate for intramolecular oxidative cyclization of enamides, yielding functionalized oxazoles. This heavy-metal-free oxidative process broadens the substrate scope and adds to the environmental sustainability of the synthesis (Zheng, Yunhui et al., 2012).

Material Science Applications :

- In material science, optically active polyacrylamides bearing an oxazoline pendant, such as derivatives of N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide, have been synthesized and studied. Their chiroptical properties and chiral recognition are influenced by stereoregularity, highlighting potential applications in optical materials and chiral separation technologies (Lu, Wei et al., 2010).

Chemical Interaction Studies :

- Ultrasonic studies have been conducted on solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide, closely related to N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide. These studies provide insights into molecular interactions and the effect of solutes on solvent structure, which are crucial for understanding the chemical behavior of these compounds in different environments (Tekade, P. et al., 2015).

Polymers and Chiral Stationary Phases :

- Synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives, related to N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide, have been reported. These materials have potential applications as chiral stationary phases in chromatography, illustrating their role in separation sciences (Tian, Y. et al., 2010).

将来の方向性

The future directions for research on “N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” and similar compounds could include further exploration of their therapeutic potential, particularly in relation to conditions like neuropathic pain . Additional studies could also focus on optimizing their synthesis and understanding their physical and chemical properties in more detail.

特性

IUPAC Name |

N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-12(15)14-10-5-3-4-9(6-10)11-7-13-8-16-11/h2-8H,1H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFQFJJKDVQPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2479515.png)

![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)

![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)

![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2479534.png)

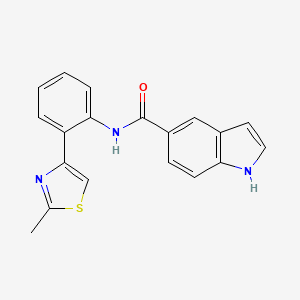

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)

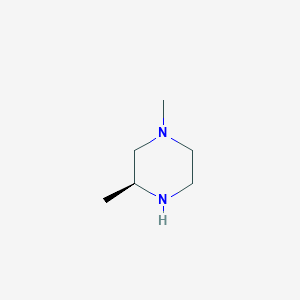

![N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2479537.png)